molecular formula C16H12Br2N4OS B11966682 4-{[(E)-(5-bromo-2-methoxyphenyl)methylidene]amino}-5-(2-bromophenyl)-4H-1,2,4-triazole-3-thiol

4-{[(E)-(5-bromo-2-methoxyphenyl)methylidene]amino}-5-(2-bromophenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B11966682
M. Wt: 468.2 g/mol
InChI Key: JYXRFOAAERAAAY-DJKKODMXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((5-BR-2-METHOXYBENZYLIDENE)AMINO)-5-(2-BROMOPHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((5-BR-2-METHOXYBENZYLIDENE)AMINO)-5-(2-BROMOPHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.

    Methoxylation: The methoxy group can be introduced through a nucleophilic substitution reaction using methanol and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiol group, forming disulfides or sulfonic acids.

    Reduction: Reduction reactions can target the imine group, converting it to an amine.

    Substitution: The bromine atoms on the phenyl rings can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Amines.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in coordination chemistry, forming complexes with transition metals.

    Material Science: Potential use in the development of new materials with specific electronic or optical properties.

Biology

    Antimicrobial Activity: Triazole derivatives are known for their antimicrobial properties, and this compound may exhibit similar activity against bacteria or fungi.

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes involved in disease pathways.

Medicine

    Drug Development: Exploration of its potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases.

Industry

    Agriculture: Possible use as a pesticide or herbicide due to its biological activity.

    Pharmaceuticals: Use in the synthesis of other pharmaceutical compounds.

Mechanism of Action

The mechanism of action of 4-((5-BR-2-METHOXYBENZYLIDENE)AMINO)-5-(2-BROMOPHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes or receptors, inhibiting their activity and disrupting biological pathways. The compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: The parent compound of the triazole family, known for its antifungal activity.

    Fluconazole: A triazole derivative used as an antifungal medication.

    Voriconazole: Another triazole antifungal agent with a broad spectrum of activity.

Uniqueness

4-((5-BR-2-METHOXYBENZYLIDENE)AMINO)-5-(2-BROMOPHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL is unique due to the presence of both bromine and methoxy substituents, which may enhance its biological activity and specificity compared to other triazole derivatives.

Properties

Molecular Formula

C16H12Br2N4OS

Molecular Weight

468.2 g/mol

IUPAC Name

4-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-3-(2-bromophenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C16H12Br2N4OS/c1-23-14-7-6-11(17)8-10(14)9-19-22-15(20-21-16(22)24)12-4-2-3-5-13(12)18/h2-9H,1H3,(H,21,24)/b19-9+

InChI Key

JYXRFOAAERAAAY-DJKKODMXSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)Br)/C=N/N2C(=NNC2=S)C3=CC=CC=C3Br

Canonical SMILES

COC1=C(C=C(C=C1)Br)C=NN2C(=NNC2=S)C3=CC=CC=C3Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.